1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(2-methylphenyl)-3-phenylurea
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Overview
Description
3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA typically involves the reaction of a thiazole derivative with an isocyanate compound. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the urea moiety or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.
Urea derivatives: Compounds such as phenylurea herbicides or barbiturates.
Uniqueness
3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(2-METHYLPHENYL)-1-PHENYLUREA is unique due to its specific combination of a thiazole ring and a urea moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-1-(2-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C19H21N3OS/c1-14-9-7-8-12-16(14)22(18-20-13-19(2,3)24-18)17(23)21-15-10-5-4-6-11-15/h4-12H,13H2,1-3H3,(H,21,23) |
InChI Key |
DWLUZDHQRQIICC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=NCC(S2)(C)C)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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